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Compound of Interest

Compound Name:

(4-((Furan-2-

ylmethoxy)methyl)phenyl)boronic

acid

Cat. No.: B572919 Get Quote

CAS Number: 1256358-66-3

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound that

incorporates both a furan moiety and a phenylboronic acid group. This unique structure makes

it a valuable building block in medicinal chemistry and materials science. The furan ring is a

common scaffold in many biologically active compounds, while the boronic acid group is

renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern

organic synthesis for creating carbon-carbon bonds.[1][2] This technical guide provides a

comprehensive overview of the chemical and physical properties, synthesis, and potential

applications of this compound, with a focus on its relevance to drug discovery and

development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (4-((Furan-2-
ylmethoxy)methyl)phenyl)boronic acid is provided below. It is important to note that

experimentally determined values for properties such as melting and boiling points are not
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readily available in the public domain and would typically be determined empirically in a

laboratory setting.

Property Value Source

CAS Number 1256358-66-3 [3]

Molecular Formula C₁₂H₁₃BO₄ [3]

Molecular Weight 232.04 g/mol [3]

Appearance
Off-white to light yellow powder

(typical for arylboronic acids)
General Knowledge

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and DMSO. Limited solubility

in water.

General Knowledge

Storage

Store in a cool, dry place

under an inert atmosphere.

Boronic acids are sensitive to

moisture and oxidation.[4]

General Knowledge

Spectral Data
Detailed spectral data is crucial for the identification and characterization of (4-((Furan-2-
ylmethoxy)methyl)phenyl)boronic acid. While a specific spectrum for this exact compound is

not publicly available, the expected characteristic peaks based on its structure are outlined

below.

¹H NMR Spectroscopy
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.8-7.9 d 2H Ar-H ortho to B(OH)₂

~7.4-7.5 d 2H Ar-H meta to B(OH)₂

~7.5 m 1H Furan H₅

~6.4 m 1H Furan H₄

~6.3 m 1H Furan H₃

~4.6 s 2H Ar-CH₂-O

~4.5 s 2H O-CH₂-Furan

~3.3 br s 2H B(OH)₂

¹³C NMR Spectroscopy
Chemical Shift (ppm) Assignment

~150-155 Furan C₂

~143 Furan C₅

~135 Ar-C para to B(OH)₂

~130 Ar-C ortho to B(OH)₂

~128 Ar-C meta to B(OH)₂

~110 Furan C₃ and C₄

~70-75 Ar-CH₂-O

~65-70 O-CH₂-Furan

FT-IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad O-H stretch (B(OH)₂)

~3100-3000 Medium
C-H stretch (aromatic and

furan)

~2950-2850 Medium C-H stretch (aliphatic)

~1600 Medium-Strong C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1020 Strong C-O stretch

Mass Spectrometry
m/z Interpretation

232.09 [M]⁺ (Exact mass for C₁₂H₁₃BO₄)

214.08 [M-H₂O]⁺

135.08 [M-B(OH)₂ - H]⁺

97.03 [C₅H₅O₂]⁺ (Furan-2-ylmethoxy fragment)

Experimental Protocols
Synthesis of (4-((Furan-2-
ylmethoxy)methyl)phenyl)boronic acid
A plausible synthetic route for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid involves

a two-step process starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester and furan-

2-ylmethanol.

Step 1: Williamson Ether Synthesis

To a solution of furan-2-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-

dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium

hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.

Add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous

THF dropwise to the reaction mixture.

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude pinacol ester protected product.

Step 2: Deprotection of the Boronic Acid

Dissolve the crude pinacol ester from Step 1 in a mixture of acetone and water.

Add an excess of a strong acid, such as hydrochloric acid (HCl), to the solution.

Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC

or LC-MS.

Remove the acetone under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude (4-((Furan-2-
ylmethoxy)methyl)phenyl)boronic acid.

Purification Protocol
Purification of arylboronic acids can be challenging due to their propensity to form anhydrides

(boroxines). Recrystallization is a common and effective method.[4]
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Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly

soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or hot water).

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the purified crystals under vacuum.

An alternative purification method involves the formation of a diethanolamine adduct, which can

be selectively precipitated and then hydrolyzed back to the pure boronic acid.

General Protocol for Suzuki-Miyaura Coupling
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid can be used in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

In a reaction vessel, combine the aryl halide (1.0 eq), (4-((Furan-2-
ylmethoxy)methyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄,

2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the organic layer and extract the aqueous layer with the organic solvent (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Applications in Drug
Development
The structural motifs present in (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid suggest

its potential as a valuable tool in drug discovery.

Role of the Furan Moiety
The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved

drugs and biologically active compounds.[5] It can act as a bioisostere for other aromatic rings

like benzene or thiophene, offering unique electronic and steric properties that can influence a

molecule's binding affinity to biological targets and its metabolic stability. Furan-containing

compounds have been shown to modulate various signaling pathways, including the Mitogen-

Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation,

differentiation, and apoptosis.[6][7][8][9] Dysregulation of the MAPK pathway is implicated in

many diseases, including cancer.
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Figure 1. Simplified MAPK Signaling Pathway and Potential Inhibition by Furan-Containing
Compounds.

Role of the Boronic Acid Moiety
Boronic acids and their derivatives have emerged as a significant class of compounds in drug

development. Their unique ability to form reversible covalent bonds with the active site serine

or threonine residues of certain enzymes makes them potent inhibitors. A prime example is the

proteasome inhibitor Bortezomib, a dipeptidyl boronic acid used in the treatment of multiple

myeloma.[10] The proteasome is a cellular complex responsible for degrading ubiquitinated

proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately

inducing cancer cell death.
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Figure 2. Ubiquitin-Proteasome Pathway and Inhibition by Boronic Acids.

Conclusion
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a versatile chemical entity with

significant potential in the development of novel therapeutics and functional materials. Its dual

functionality allows for its incorporation into complex molecular architectures through well-

established synthetic methodologies like the Suzuki-Miyaura coupling. The presence of the

furan and boronic acid moieties suggests potential interactions with key biological targets and
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signaling pathways, making it an attractive scaffold for further investigation in drug discovery

programs. This technical guide provides a foundational understanding of this compound,

serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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